N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(1-phenylethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-15(16-8-4-2-5-9-16)22-20(25)12-18-14-26-21-23-19(13-24(18)21)17-10-6-3-7-11-17/h2-11,13-15H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSDCQJUAANDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a wide range of effects.
Biological Activity
N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide (CAS Number: 897459-48-2) is a compound that has attracted significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological profiles.
- Molecular Formula : C21H19N3OS
- Molecular Weight : 361.5 g/mol
- Structure : The compound features a complex structure that includes an imidazo[2,1-b][1,3]thiazole moiety known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:
- Cytotoxicity : this compound has demonstrated cytotoxic effects against various cancer cell lines. In a study involving the NCI-60 cell panel, compounds similar to this derivative exhibited GI50 values ranging from 1.4 to 4.2 µM, indicating significant antiproliferative activity .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | GI50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.4 | HeLa |
| Compound B | 4.2 | CEM |
| This compound | TBD | TBD |
Antimicrobial Activity
The imidazo[2,1-b][1,3]thiazole scaffold has also been associated with antimicrobial properties. Various derivatives have shown effectiveness against bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and tested for their antimicrobial activity. Compounds exhibiting structural similarities to this compound were found to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that compounds in this class can trigger apoptotic pathways in malignant cells.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is its potential anticancer properties. Studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : A study synthesized several derivatives based on the imidazo[2,1-b]thiazole scaffold and tested them against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated that certain derivatives displayed higher inhibition rates on VEGFR2, suggesting their potential as anticancer agents .
| Compound | Cell Line Tested | Inhibition Rate (%) |
|---|---|---|
| 5a | HepG2 | 50 |
| 5l | MDA-MB-231 | 62 |
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of specific kinases or pathways associated with tumor growth and proliferation. For instance, some studies highlight the inhibition of VEGFR2 as a key mechanism contributing to their anticancer effects .
Case Study 1: Synthesis and Evaluation
In a notable study, researchers synthesized this compound and evaluated its biological activity. The synthesis involved a multi-step process starting from the reaction of specific thiazole derivatives with phenylethylamine. The resulting compound was then tested for its anticancer properties against various cell lines. The study concluded that the compound exhibited promising cytotoxicity and could serve as a lead compound for further development .
Case Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of imidazo[2,1-b]thiazole derivatives. By modifying different substituents on the thiazole ring and evaluating their effects on biological activity, researchers identified key structural features that enhance anticancer efficacy. This research demonstrated that specific modifications could significantly increase potency against targeted cancer cell lines .
Comparison with Similar Compounds
Core Heterocyclic Scaffold Variations
The imidazo[2,1-b]thiazole core is critical for bioactivity. Structural analogs with alternative heterocycles exhibit divergent activities:
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives (e.g., 2-((6-aryl)imidazo[2,1-b]thiadiazol-2-yl)thioacetamides) demonstrate antibacterial and anti-inflammatory activities, suggesting thiadiazole rings enhance interactions with microbial targets .
- Triazole- and oxadiazole-containing analogs (e.g., compounds in ) show varied bioactivity, emphasizing the role of heterocycle electronics in target specificity .
Key Insight : The imidazo[2,1-b]thiazole core in the target compound likely prioritizes cytotoxicity over antimicrobial effects compared to thiadiazole derivatives .
Substituent Effects on the Imidazo[2,1-b]thiazole Phenyl Ring
Modifications at the 6-position of the imidazo[2,1-b]thiazole significantly influence activity:
| Compound | Substituent (R) | IC50 (MDA-MB-231) | Source |
|---|---|---|---|
| 5a (N-Morpholinopyridinyl analog) | Phenyl | 22.6 μM | |
| 5l (Chlorophenyl analog) | 4-Cl-Phenyl | 1.4 μM | |
| Target Compound | Phenyl | Data not reported | — |
Acetamide N-Substituent Modifications
The N-substituent on the acetamide group dictates pharmacokinetic properties:
- Pyridinyl/morpholinyl groups (e.g., 5a, 5d): Improve water solubility and hydrogen-bonding capacity, favoring target engagement in hydrophilic environments .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide?
The compound is synthesized via multi-step reactions, often involving:
- 1,3-Dipolar cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the imidazo[2,1-b][1,3]thiazole core. For example, alkyne intermediates react with azides under mild conditions (room temperature, 6–8 hours) using Cu(OAc)₂ as a catalyst in a tert-BuOH:H₂O (3:1) solvent system .
- Amide coupling : The acetamide side chain is introduced via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in dichloromethane, followed by purification via recrystallization (ethanol or methanol) .
Q. How is structural characterization of this compound performed?
Key techniques include:
- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.6 ppm) and acetamide protons (δ 5.3–5.5 ppm) .
- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., acetamide group orientation relative to aromatic rings), and intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing crystal packing) .
Q. What preliminary biological screening assays are used to evaluate its activity?
- Antimicrobial assays : Disk diffusion or microdilution against Staphylococcus aureus and fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) to assess antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Modifying the phenyl group on the imidazo-thiazole core (e.g., nitro, methoxy) alters electronic properties and binding affinity. For example, electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity by increasing electrophilicity .
- Side-chain engineering : Replacing the phenylethyl group with heterocyclic moieties (e.g., thiazole) improves solubility and target selectivity .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Multi-technique validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking to confirm target engagement (e.g., binding to bacterial dihydrofolate reductase) .
- Batch reproducibility : Ensure synthetic consistency by monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) and characterizing intermediates .
Q. How can computational modeling predict binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., DNA gyrase). The acetamide group often forms hydrogen bonds with active-site residues .
- ADMET prediction : SwissADME estimates logP (~3.2), suggesting moderate lipophilicity, while BOILED-Egg models predict blood-brain barrier permeability .
Q. What analytical methods validate purity and stability under experimental conditions?
- HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., hydrolysis of the acetamide group in acidic conditions) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >300°C) for storage recommendations .
Methodological Notes
- Synthetic optimization : Catalytic systems (e.g., CuI vs. Cu(OAc)₂) impact yield; sodium ascorbate reduces Cu(II) to Cu(I) for efficient cycloaddition .
- Crystallography challenges : Weak π-π interactions (3.6–3.7 Å) require high-resolution data (≤0.8 Å) for accurate refinement .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and account for solvent effects (DMSO ≤0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
